Damvar
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-9-11-7(15)5(8(16)12-9)3-1-2-4-6(13)14/h1-4H2,(H,13,14)(H4,10,11,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBPGLUICBUYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC1=C(N=C(NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211850 | |
| Record name | Damvar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62782-57-4 | |
| Record name | Damvar | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062782574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Damvar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-AMINO-4,6-DIHYDROXY-5-PYRIMIDINYL)PENTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Derivatization of Damvar
Established Synthetic Pathways for Damvar Production
The synthesis of this compound, while not extensively detailed in dedicated public literature, can be inferred from established methods for pyrimidine (B1678525) ring formation. The core of these syntheses typically involves the condensation of a molecule containing a urea (B33335) or guanidine (B92328) moiety with a 1,3-dicarbonyl compound or its synthetic equivalent. wikipedia.org
Precursor Compounds and Reactants
The structure of this compound points towards two primary precursor fragments: a substituted pentanoic acid derivative and a guanidine or urea-like component.
Pentanoic Acid Derivative: A key precursor would be a derivative of pentanoic acid functionalized at the α and γ positions to create a 1,3-dicarbonyl-like reactivity. A plausible precursor is diethyl 2-formyl-2-(3-carboxypropyl)malonate or a similar ester of 2-(3-carboxypropyl)malonic acid. The formyl group provides the second carbonyl functionality necessary for cyclization.
Guanidine/Urea Component: To form the 2-amino-4-hydroxy-6-oxo-pyrimidine ring, guanidine is the most probable reactant. The guanidine moiety provides the N-C-N backbone that will cyclize with the dicarbonyl precursor.
A plausible set of reactants for the synthesis of this compound is presented in the table below.
| Role | Compound | Structure |
| 1,3-Dicarbonyl Precursor | Diethyl 2-formyl-2-(3-carboxypropyl)malonate | C11H16O7 |
| N-C-N Component | Guanidine | CH5N3 |
Reaction Mechanisms and Conditions
The synthesis of the pyrimidine ring of this compound likely proceeds through a well-established reaction mechanism known as the Pinner synthesis or a related condensation reaction. slideshare.net The general mechanism involves the following steps:
Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of guanidine on one of the carbonyl carbons of the dicarbonyl precursor.
Intramolecular Condensation: This is followed by an intramolecular condensation, where the other nitrogen atom of the guanidine attacks the second carbonyl group, leading to the formation of a cyclic intermediate.
Dehydration: The cyclic intermediate then undergoes dehydration (loss of water molecules) to form the aromatic pyrimidine ring.
The reaction is often carried out in the presence of a base, such as sodium ethoxide, to deprotonate the guanidine and facilitate its nucleophilic character. The reaction solvent is typically an alcohol, like ethanol, corresponding to the ester groups of the dicarbonyl compound to avoid transesterification. The reaction may require heating to drive the condensation and dehydration steps to completion. wikipedia.org
A general representation of the pyrimidine ring formation is as follows:
Scheme 1: General reaction mechanism for pyrimidine synthesis.
Yield Optimization Strategies in this compound Synthesis
Optimizing the yield in the synthesis of this compound would involve a systematic variation of several reaction parameters. While specific studies on this compound are not available, general principles for pyrimidine synthesis can be applied. d-nb.infonih.gov
Key strategies for yield optimization include:
Control of pH: The basicity of the reaction medium is crucial. A base is required to deprotonate the guanidine, but excessively strong basic conditions could lead to side reactions of the dicarbonyl compound.
Temperature and Reaction Time: Optimization of the reaction temperature and time is critical to ensure the reaction goes to completion without significant degradation of reactants or products.
Reactant Stoichiometry: Varying the molar ratio of the guanidine to the dicarbonyl precursor can influence the yield. An excess of one reactant may be necessary to drive the reaction to completion. chemrxiv.org
Choice of Solvent: The solvent should be inert to the reaction conditions and effectively solubilize the reactants.
Purification Method: Efficient purification of the final product from by-products and unreacted starting materials is essential for obtaining a high yield of pure this compound.
A data table summarizing potential optimization parameters is provided below.
| Parameter | Range/Conditions to Explore | Rationale |
| Base | Sodium Ethoxide, Potassium Carbonate | Catalyzes the reaction by deprotonating guanidine. |
| Solvent | Ethanol, Methanol (B129727), Dimethylformamide (DMF) | Affects reactant solubility and reaction rate. |
| Temperature | Room Temperature to Reflux | Influences reaction kinetics and side reactions. |
| Reaction Time | 1 - 24 hours | Determines the extent of reaction completion. |
| Reactant Ratio | 1:1 to 1:1.5 (Dicarbonyl:Guanidine) | Can shift the equilibrium towards the product. |
Development of Novel Synthetic Methodologies for this compound Analogues
The development of novel synthetic methodologies for this compound analogues is driven by the need for more efficient, sustainable, and versatile synthetic routes.
Exploration of Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.govrasayanjournal.co.in For the synthesis of this compound analogues, several green chemistry approaches could be explored:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. semanticscholar.org
Solvent-Free Reactions: Conducting the synthesis under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry), can eliminate the use of hazardous organic solvents. researchgate.netmdpi.com
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.in
Catalyst-Free Synthesis: Developing conditions where the reaction can proceed efficiently without the need for a catalyst, further simplifying the process and reducing waste. nih.gov
Multicomponent Reactions: Designing a one-pot synthesis where multiple starting materials react to form the final product without the isolation of intermediates can improve efficiency and reduce waste. rasayanjournal.co.in
Solid-Phase Synthesis Techniques for this compound Derivatives
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of this compound analogues for biological screening. nih.govacs.org In SPS, the starting material is attached to an insoluble solid support (resin), and subsequent reactions are carried out in a sequential manner. nih.govresearchgate.net
The key advantages of SPS include:
Simplified Purification: Excess reagents and by-products are easily removed by washing the resin, eliminating the need for complex purification steps after each reaction.
Amenability to Automation: The repetitive nature of SPS makes it well-suited for automation, allowing for high-throughput synthesis.
Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, leading to higher yields.
No Information Found for "this compound"
Following a comprehensive search of scientific databases and publicly available information, no chemical compound with the name "this compound" has been identified. Consequently, it is not possible to provide an article on its chemical synthesis, derivatization, or purification methodologies as requested.
The name "this compound" does not appear in chemical literature, patent databases, or commercial supplier catalogs. This suggests that "this compound" may be a non-standardized or internal code name, a significant misspelling of another compound, or a hypothetical substance. Without a verifiable chemical structure or recognized scientific name, no data can be retrieved or generated.
Therefore, the sections on chemoenzymatic synthesis and purification methodologies for "this compound" cannot be developed. There is no research to cite, no data to present in tables, and no list of related chemical compounds to compile.
Structural Elucidation and Conformational Analysis of Damvar
Spectroscopic Techniques for Damvar Structure Confirmation
Spectroscopic methods play a vital role in confirming the structure of organic compounds like this compound by providing information about the functional groups present and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., 1H NMR and 13C NMR), researchers can deduce the types of protons and carbons present and their neighboring environments. While NMR spectroscopy is a standard tool for structural confirmation of organic molecules epo.orggoogleapis.com, specific detailed NMR data (such as proton or carbon chemical shifts, coupling constants, and assignments) for this compound were not found in the conducted search.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. PubChem Lite provides predicted mass spectrometry data for this compound (C9H13N3O4), indicating a molecular weight of 227.22 g/mol and a monoisotopic mass of 227.0906 Da. uni.luchembk.com Predicted collision cross-section values for various adducts of this compound are also available. uni.lu
Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 228.09788 | 149.3 |
| [M+Na]+ | 250.07982 | 158.4 |
| [M+NH4]+ | 245.12442 | 153.0 |
| [M+K]+ | 266.05376 | 155.8 |
| [M-H]- | 226.08332 | 146.8 |
| [M+Na-2H]- | 248.06527 | 151.2 |
| [M]+ | 227.09005 | 149.2 |
| [M]- | 227.09115 | 149.2 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization of this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems and chromophores. While IR and UV-Vis spectroscopy are standard techniques for functional group characterization epo.orggoogleapis.com, and a spectrophotometric study of a substance identified as 977-VUFB (this compound) in the visible zone has been reported researchgate.net, specific detailed IR and UV-Vis spectral data (e.g., key absorption peaks or λmax values) for this compound were not found in the search results.
Computational Approaches to this compound Conformational Analysis
Computational methods, such as molecular mechanics, quantum mechanics, and molecular dynamics simulations, are powerful tools for studying the conformational landscape and behavior of molecules. These approaches can predict stable conformers, energy barriers between conformations, and how a molecule's shape changes over time or in different environments. While computational analysis is a recognized approach in chemical research researchgate.net, specific computational studies focused on the conformational analysis of the compound this compound were not identified in the search results.
Molecular Dynamics Simulations of this compound
Molecular Dynamics (MD) simulation is a computational technique that simulates the time evolution of a molecular system by solving Newton's laws of motion for each atom. This allows researchers to study the dynamic behavior of molecules, including conformational changes, flexibility, and interactions with solvents or other molecules. MD simulations can provide insights into the preferred conformations of a molecule in solution and how these conformations might be influenced by temperature and environment. Although molecular dynamics simulations are used in various scientific fields researchgate.netresearchgate.net, including the study of molecular systems, no specific reports on molecular dynamics simulations conducted for the conformational analysis of the compound this compound were found in the conducted search.
Quantum Chemical Calculations of this compound Electronic Structure
A review of the provided search results did not yield specific research findings detailing quantum chemical calculations performed on the electronic structure of this compound. While some results mention quantum mechanics or density functional theory (DFT) in the context of other chemical systems pharmacompass.comwikipedia.orgfishersci.ca, or list "this compound" in unrelated contexts scribd.comepa.govrsc.orgdermatologytimes.com, there were no studies found that specifically report computational investigations into the electronic properties of the this compound molecule itself. Therefore, based on the available information, a detailed discussion of quantum chemical calculations of this compound's electronic structure cannot be provided.
Absence of Scientific Data on "this compound" Precludes Article Generation
One search result included the term "this compound" as a surname in a study on almond cultivars, which is unrelated to the requested topic of pharmacology. ishs.org Another result was a dictionary file that contained the word "this compound" but provided no scientific context. physionet.org
The specific and technical nature of the user's request requires detailed, scientifically accurate data that is not available in the public domain for a compound named "this compound." Generating an article as outlined would necessitate the fabrication of data, which is contrary to the principles of providing factual and accurate information.
Therefore, it is not possible to generate the requested article focusing on the preclinical pharmacological investigations of "this compound" due to the complete lack of available scientific information on this compound.
Preclinical Pharmacological Investigations of Damvar
In Vivo Studies on Damvar Biological Activity in Animal Models
Preclinical Efficacy of this compound in Experimental Tumor Models
Preclinical investigations have explored the efficacy of this compound, identified as a pyrimidinone derivative, in various experimental tumor models, primarily focusing on its role in combination therapies. nih.gov While this compound on its own was reported to be ineffective in the La leukemia system, it demonstrated a significant synergistic effect when combined with other established cytostatic agents. researchgate.net
In murine models with L1210 leukemia, the administration of this compound in conjunction with agents such as 5-fluorouracil (B62378), 6-mercaptopurine, or cyclophosphamide (B585) resulted in an enhanced antileukemic effect compared to the efficacy of these drugs alone. neoplasma.sk Specifically, the combination of this compound with either suboptimal or optimal doses of cyclophosphamide led to a notable potentiation of the antileukemic activity. researchgate.net These findings suggest that this compound's primary utility in oncology may be as an adjunctive agent that enhances the therapeutic effects of other chemotherapeutic drugs.
Further research is needed to fully elucidate the spectrum of tumor types that are susceptible to this synergistic activity and to determine the precise mechanisms by which this compound potentiates the effects of other cytostatics. The currently available data is primarily centered on leukemia models, and its efficacy in solid tumor models remains to be extensively investigated.
This compound's Impact on Hematopoietic Stem Cell Activity in Murine Models
The influence of this compound on the hematopoietic system has been a subject of preclinical investigation, with a specific focus on its effect on hematopoietic stem cells (HSCs) in murine models. A study has been noted in the Medvik database, maintained by the National Library of Medicine of the Czech Republic, titled "The effect of this compound on the formation of hemopoietic splenic colonies in mice". nlk.cz This line of inquiry is critical for understanding the myelosuppressive or myeloprotective potential of a novel cytostatic agent.
Hematopoietic stem cells are the foundational cells responsible for generating all mature blood cells, a process known as hematopoiesis. wikipedia.orgaabb.org The assessment of a drug's impact on HSC activity, often evaluated through colony-forming unit (CFU) assays in the spleen or bone marrow of mice, provides insights into its potential to either damage or protect the hematopoietic system during cancer therapy. nlk.cz
Pharmacodynamic Profiling of this compound in Preclinical Species
The pharmacodynamic profile of a drug encompasses the physiological and biochemical effects it exerts on the body and the mechanisms of its action. nih.gov For this compound, which is classified as a pyrimidinone antineoplastic agent, a comprehensive pharmacodynamic profile in preclinical species has not been extensively detailed in the available literature. nih.gov
Pharmacodynamic studies are essential to characterize a drug's therapeutic window, dose-response relationships, and potential for off-target effects. nih.gov These investigations typically involve a combination of in vitro and in vivo models to assess the drug's interaction with its molecular target and the subsequent cascade of biological events.
While this compound has been identified as a cytostatic drug, the specific molecular targets and signaling pathways it modulates to exert its effects remain to be fully elucidated. nih.govresearchgate.net Understanding these aspects is crucial for optimizing its therapeutic use and for identifying potential biomarkers of response. The lack of detailed public information on the pharmacodynamic profiling of this compound in various preclinical species represents a significant gap in the current knowledge base for this compound.
Investigation of this compound's Modulatory Effects on Other Biological Systems in Animal Models (e.g., Cardiotoxicity Modification in Mice)
A significant area of preclinical research on this compound has been its modulatory effect on the cardiotoxicity induced by other chemotherapeutic agents, particularly Adriamycin (doxorubicin). nih.gov In murine models, the administration of Adriamycin is known to cause severe damage to the heart muscle, a well-documented side effect that limits its clinical use. nih.govnih.gov
Studies have demonstrated that the concurrent oral administration of this compound can conspicuously decrease the cardiotoxic effects of Adriamycin in mice. nih.govneoplasma.sk This protective effect was observed in experiments where mice treated with a combination of this compound and Adriamycin showed a marked reduction in heart muscle damage compared to those treated with Adriamycin alone. nih.gov
The table below summarizes the findings from a key study investigating this cardioprotective effect:
| Treatment Group | Agent(s) | Observed Effect on Heart Muscle | Reference |
| 1 | Adriamycin (15 mg/kg i.p.) | Serious damage | nih.gov |
| 2 | This compound (2 x 200 mg/kg orally) + Adriamycin | Conspicuously decreased cardiotoxicity | nih.gov |
This modulatory effect on a critical biological system highlights a potential therapeutic application for this compound beyond its direct cytostatic properties. By mitigating the cardiotoxicity of a potent and widely used anticancer drug, this compound could improve the safety profile of certain chemotherapy regimens. The mechanisms underlying this cardioprotective effect warrant further investigation.
Comparative Pharmacological Efficacy of this compound Analogs in Animal Models
This compound has been chemically identified as delta-(2-amino-6-hydroxy-3,4-dihydro-4-oxo-5-pyrimidinyl)valeric acid. researchgate.net The exploration of the pharmacological efficacy of its analogs is a standard step in drug development to identify compounds with improved potency, selectivity, or pharmacokinetic properties.
The pyrimidinone scaffold is a common feature in many biologically active compounds, and modifications to the valeric acid side chain or substitutions on the pyrimidine (B1678525) ring could lead to analogs with different pharmacological profiles. nih.gov
However, a review of the available scientific literature did not yield any studies that specifically report on the synthesis or comparative pharmacological evaluation of this compound analogs in animal models. Research into analogs of diosgenin, another class of compounds, has shown that structural modifications can significantly impact their efficacy against various chronic diseases by modulating key signaling pathways. nih.gov A similar systematic investigation of this compound analogs would be necessary to understand the structure-activity relationships and to potentially develop second-generation compounds with enhanced therapeutic indices. Without such studies, the comparative efficacy of any potential this compound analogs remains unknown.
Biochemical and Metabolic Pathways of Damvar
In Vitro Metabolic Transformation of Damvar by Enzyme Systems
Currently, there is a lack of publicly available research detailing the in vitro metabolic transformation of this compound by specific enzyme systems. While the compound has been the subject of pharmacokinetic studies, the specific enzymes responsible for its breakdown in controlled, in vitro settings such as liver microsomes or hepatocytes have not been extensively documented in accessible literature. Such studies are crucial for elucidating the primary metabolic routes and the stability of the parent compound.
Enzymatic Biotransformation Pathways of this compound
The specific enzymatic pathways responsible for the biotransformation of this compound are not well-documented in the public domain. Biotransformation typically involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). Given this compound's chemical structure, which includes a pyrimidine (B1678525) ring and a valeric acid side chain, potential metabolic pathways could include oxidation of the ring system or side chain, as well as conjugation reactions (e.g., glucuronidation) of the hydroxyl group to enhance water solubility for excretion. Without experimental data, these remain hypothetical pathways.
Role of Specific Cytochrome P450 Isoforms in this compound Metabolism
There is no specific information available in the searched literature that identifies the role of any particular Cytochrome P450 (CYP450) isoforms in the metabolism of this compound. While the CYP450 superfamily of enzymes is a primary driver of drug and xenobiotic metabolism, studies detailing which specific isoforms (e.g., CYP3A4, CYP2D6) are involved in oxidizing this compound have not been found. Identifying the responsible CYP isoforms is a critical step in predicting potential drug-drug interactions.
Analytical Methodologies for Damvar Quantification
Chromatographic Techniques for Damvar Detection and Separation
Chromatographic methods are widely used for the separation and analysis of complex mixtures, making them valuable for isolating and quantifying specific compounds like this compound. These techniques leverage differential interactions of the analyte with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a robust technique for separating, identifying, and quantifying components in a liquid mixture. Given the structure of this compound, which includes polar functional groups and a pyrimidinone ring, HPLC is a suitable method for its analysis. HPLC typically involves a liquid mobile phase that carries the sample through a column packed with a stationary phase. The separation is based on the differing affinities of this compound and other sample components for the stationary phase. Detection is commonly achieved using UV-Visible detectors, as compounds containing aromatic rings or conjugated double bonds, such as the pyrimidinone in this compound, often exhibit UV absorbance. researchgate.netndsu.edu While specific detailed research findings on the application of HPLC solely for this compound analysis were not extensively available in the provided search results, HPLC is a standard technique for analyzing polar organic molecules in various matrices. The development of an effective HPLC method for this compound would involve optimizing parameters such as the stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile), flow rate, and detection wavelength to achieve adequate separation, sensitivity, and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. GC-MS is typically applied to analytes that can be volatilized without decomposition. measurlabs.com While this compound (C9H13N3O4) itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is relevant if this compound analysis involves the detection of more volatile derivatives or related compounds. GC separates the volatile components of a sample based on their boiling points and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and fragmentation patterns, providing structural information for identification and quantification. researchgate.netresearchgate.netamolf.nlmdpi.com The search results indicate GC-MS has been used in the analysis of "dammar" resin components, which are triterpenoids, highlighting the application of this technique to complex organic mixtures. researchgate.netresearchgate.netamolf.nl For this compound, GC-MS could potentially be used if a suitable derivatization method is developed to convert it into a volatile form. This would allow for sensitive detection and structural confirmation based on the resulting mass spectrum.
Mass Spectrometry-Based Quantification of this compound in Biological Matrices (Non-Clinical)
Mass spectrometry (MS) is a highly sensitive and selective technique for the quantification of compounds, particularly in complex biological matrices. researchgate.netnih.govevotec.comnih.govmdpi.com For the quantification of this compound in non-clinical biological samples (e.g., cell lysates, tissue extracts, or experimental biological fluids), MS-based methods, often coupled with chromatography (LC-MS or GC-MS), are invaluable. LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is widely used for the quantification of drugs and metabolites in biological matrices due to its sensitivity, specificity, and ability to handle relatively polar and non-volatile compounds. nih.govnih.gov The process typically involves sample preparation to extract and clean up the analyte from the biological matrix, chromatographic separation to resolve this compound from interfering substances, and detection by a mass spectrometer, often using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.gov While specific studies detailing the MS-based quantification of this compound (C9H13N3O4) in biological matrices were not found, the general principles and techniques of bioanalytical mass spectrometry are directly applicable. researchgate.netnih.govevotec.comnih.govmdpi.com The development of such a method for this compound would require optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), LC conditions, and MS parameters (ionization mode, precursor and product ions) to achieve accurate and precise quantification in the presence of matrix components.
Spectrophotometric Assays for this compound Detection
Spectrophotometry involves measuring the absorption or transmission of light by a substance at specific wavelengths. Compounds that absorb light in the UV-Visible region of the spectrum can be quantified using this technique. researchgate.netcanvasetc.com The search results indicate that a spectrophotometric method has been developed for the determination of "substance 977-VUFB (this compound)" in the visible zone, as reported in a 1980 publication. researchgate.netresearchgate.netnih.gov This suggests that this compound, or a derivative formed in the assay, exhibits absorbance in the visible light range, allowing for its detection and quantification using a spectrophotometer. Spectrophotometric assays are often relatively simple, cost-effective, and can be suitable for routine analysis, although they may be less selective than chromatographic or mass spectrometry methods, particularly in complex samples. The development of a spectrophotometric assay for this compound would involve identifying a suitable wavelength where this compound or its colored product absorbs maximally, establishing a calibration curve using known concentrations of this compound, and evaluating potential interferences from the sample matrix.
Development and Validation of Bioanalytical Methods for this compound in Preclinical Samples
The development and validation of bioanalytical methods are critical steps in the analysis of a compound in biological matrices, particularly in the context of preclinical studies. globalresearchonline.netjgtps.comnih.gov Bioanalytical method validation ensures that a method is reliable, accurate, precise, sensitive, and selective for its intended purpose. globalresearchonline.netjgtps.com For this compound analysis in preclinical samples (e.g., from animal studies), a comprehensive validation process would be required following regulatory guidelines. nih.govjgtps.com Key validation parameters include accuracy, precision, linearity, range, sensitivity (limit of detection and limit of quantification), selectivity, matrix effect, carry-over, and stability of this compound in the biological matrix under various storage and handling conditions. globalresearchonline.netjgtps.com The development phase involves selecting the appropriate analytical technique (e.g., LC-MS/MS), optimizing sample preparation procedures to efficiently extract this compound from the biological matrix while minimizing matrix effects, and establishing chromatographic and detection parameters. globalresearchonline.net Validation involves performing a series of experiments to assess each of the validation parameters using quality control samples prepared in the biological matrix. globalresearchonline.netjgtps.com Successful validation demonstrates that the method is suitable for quantifying this compound in preclinical samples, supporting pharmacokinetic, toxicokinetic, and other studies. globalresearchonline.netjgtps.com
Computational and Theoretical Investigations of Damvar
Structure-Activity Relationship (SAR) Studies of Damvar and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. dntb.gov.ua By systematically modifying the structure of a lead compound like this compound, researchers can identify key chemical features, or pharmacophores, that are essential for its biological effects.
In Silico Prediction of this compound Biological Activity
Before embarking on extensive laboratory synthesis and testing, the potential biological activities of this compound and its hypothetical derivatives can be predicted using various in silico tools. These methods leverage vast databases of known chemical structures and their associated biological activities to make predictions for new, untested compounds.
One common approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which can predict a wide spectrum of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. researchgate.netajpamc.com For a compound like this compound, a PASS prediction might generate a list of probable activities with corresponding probabilities (Pa) and improbabilities (Pi) of being active.
Table 1: Illustrative In Silico Biological Activity Prediction for this compound (Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.)
| Predicted Biological Activity | Pa (Probable) | Pi (Improbable) |
| Antineoplastic | 0.650 | 0.012 |
| Kinase Inhibitor | 0.580 | 0.025 |
| Antiviral | 0.420 | 0.089 |
| Anti-inflammatory | 0.350 | 0.150 |
| GPCR Ligand | 0.280 | 0.110 |
This predictive screening helps prioritize which biological assays would be most relevant for experimental validation. For instance, a high 'Pa' value for antineoplastic activity would suggest prioritizing cancer cell line screening. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.
For a series of this compound analogues, where different substituents are introduced at various positions of the pyrimidine (B1678525) ring or the pentanoic acid side chain, a QSAR model could be developed. The process would involve:
Synthesizing and testing a training set of this compound analogues for a specific biological activity (e.g., IC50 values for enzyme inhibition).
Calculating molecular descriptors for each analogue. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Developing a mathematical model using statistical methods like multiple linear regression or machine learning algorithms to correlate the descriptors with the observed biological activity. researchgate.net
A resulting QSAR equation might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2 are coefficients determined by the regression analysis. Such a model can then be used to predict the activity of new, unsynthesized this compound analogues, guiding the design of more potent compounds. dntb.gov.ua
Molecular Docking and Ligand-Protein Interaction Studies of this compound
Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. omicsonline.orgnih.gov This technique is crucial for understanding the molecular basis of a drug's action and for structure-based drug design.
If in silico predictions or experimental assays suggest a particular protein target for this compound (e.g., a specific kinase), molecular docking could be employed to:
Predict the binding pose of this compound within the protein's active site.
Identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.
Estimate the binding affinity (e.g., docking score) of this compound and its analogues to the target protein. bohrium.com
Table 2: Hypothetical Molecular Docking Results of this compound Analogues against a Kinase Target (Note: This data is for illustrative purposes only.)
| This compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Lys72, Glu91, Leu134 |
| Analogue 1 (R=CH3) | -8.9 | Lys72, Glu91, Asp145 |
| Analogue 2 (R=Cl) | -9.2 | Lys72, Asp145, Phe146 |
| Analogue 3 (R=OH) | -8.1 | Glu91, Leu134 |
The insights gained from molecular docking can guide the modification of the this compound structure to enhance its binding affinity and selectivity for the target protein. mdpi.com
Theoretical Modeling of this compound's Molecular Interactions with Biological Targets
Beyond static docking, more advanced theoretical modeling techniques can provide a dynamic picture of the interactions between this compound and its biological target. Molecular dynamics (MD) simulations, for instance, can simulate the movement of atoms in the ligand-protein complex over time.
MD simulations can reveal:
The stability of the predicted binding pose from molecular docking.
The role of water molecules in mediating ligand-protein interactions.
Conformational changes in the protein upon ligand binding.
These detailed simulations offer a deeper understanding of the binding mechanism and can help refine the design of new inhibitors with improved properties.
Cheminformatics Approaches in this compound Research
Cheminformatics encompasses the use of computational methods to analyze and manage large sets of chemical data. nih.gov In the context of this compound research, cheminformatics would play a role in:
Library Design: Designing a virtual library of this compound derivatives with diverse chemical properties for virtual screening. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues to identify candidates with favorable drug-like properties early in the discovery process. ajpamc.commdpi.com
Data Mining: Analyzing high-throughput screening data to identify SAR trends and prioritize hits for further investigation. nih.gov
By integrating these computational and theoretical approaches, researchers can build a comprehensive understanding of the chemical and biological properties of a novel compound like this compound. This in silico framework allows for a more rational and efficient approach to drug discovery, ultimately accelerating the development of new and effective medicines.
Comparative Preclinical Studies of Damvar
Comparison of Damvar's Preclinical Efficacy with Other Cytostatic Agents in Animal Models
Preclinical studies in animal models, predominantly mice, were conducted to ascertain the antitumor efficacy of this compound. Research indicates that this compound, when administered as a standalone agent, did not demonstrate a significant therapeutic effect in the La leukemia system. nih.gov However, its true potential was revealed in combination with other established cytostatic agents of the era.
In studies on mice with L1210 leukemia, the co-administration of this compound with agents such as 5-fluorouracil (B62378), 6-mercaptopurine, or cyclophosphamide (B585) was shown to enhance or intensify the antileukemic effects of these drugs. aacrjournals.orgiiarjournals.org This synergistic activity suggested that this compound could serve as an adjunctive therapy, potentially allowing for the use of lower doses of more toxic agents or overcoming resistance mechanisms.
Another significant finding from preclinical animal models was this compound's ability to mitigate the cardiotoxic side effects of adriamycin (doxorubicin). iiarjournals.orgnih.gov In experiments with mice, adriamycin was shown to cause considerable damage to the heart muscle, a well-known and dose-limiting toxicity. The concurrent administration of this compound was observed to conspicuously decrease this cardiotoxicity, highlighting a potential cardioprotective role during chemotherapy. nih.gov
Due to the limited publicly available data from the original studies, a detailed quantitative comparison of efficacy metrics such as tumor growth inhibition or mean survival time is not possible. However, the qualitative findings are summarized in the table below.
Table 1: Comparative Preclinical Efficacy of this compound in Combination Therapy This table is based on available descriptive data from historical preclinical studies.
| Combination Agent | Animal Model | Observed Effect of Combination with this compound | Reference |
|---|---|---|---|
| 5-Fluorouracil | La Leukemia (Mice) | Enhanced anti-leukemic effect | nih.gov |
| Cyclophosphamide | La Leukemia (Mice) | Enhanced anti-leukemic effect with suboptimal and optimal doses | nih.gov |
| Adriamycin (Doxorubicin) | Mice | Decreased cardiotoxicity of Adriamycin | iiarjournals.orgnih.gov |
| 6-Mercaptopurine | L1210 Leukemia (DBA/2 Mice) | Enhanced or intensified anti-leukemic effects | aacrjournals.org |
Comparative Analysis of this compound's Biochemical Interactions with Structurally Related Compounds
This compound is classified as a pyrimidine (B1678525) analogue, specifically a pyrimidinone derivative. nih.govnih.gov Its biochemical interactions, while not detailed extensively in available literature, can be contextualized by the known mechanisms of this class of compounds. Pyrimidine analogues exert their cytotoxic effects by interfering with the synthesis of nucleic acids (DNA and RNA). altmeyers.org
These agents typically act as "false building blocks" that, after intracellular metabolism, are incorporated into DNA or RNA, or they inhibit key enzymes involved in the pyrimidine metabolic pathway. altmeyers.orgresearchgate.net This disruption of nucleic acid synthesis is particularly effective against rapidly proliferating cells, such as cancer cells. altmeyers.org
Structurally related compounds to this compound include other pyrimidine antimetabolites like 5-fluorouracil (5-FU) and gemcitabine. The general mechanism for these agents involves several steps:
Cellular Uptake: Entry into the cell, often via nucleoside transporters. researchgate.net
Metabolic Activation: Intracellular phosphorylation to their active nucleotide forms (mono-, di-, and triphosphates). researchgate.net
Mechanism of Action: The resulting nucleotide analogues can then inhibit critical enzymes (e.g., thymidylate synthase in the case of 5-FU) or be incorporated into DNA and RNA, leading to strand termination or dysfunctional macromolecules. nih.govaltmeyers.org
While direct comparative biochemical assays for this compound are not described in the accessible research, its synergistic effect with 5-FU suggests it may interact with the same or complementary pathways. nih.gov For instance, this compound could potentially enhance the activity of 5-FU by increasing its activation, inhibiting its degradation, or by inhibiting a parallel pathway that becomes more critical when thymidylate synthase is inhibited.
Table 2: General Biochemical Interactions of Pyrimidine Analogues This table provides a generalized comparison based on the known mechanisms of structurally related cytostatic agents.
| Compound Class | Primary Mechanism of Action | Key Enzymes Involved in Activation | Examples of Structurally Related Compounds |
|---|---|---|---|
| Pyrimidine Analogues (General) | Interference with DNA/RNA synthesis; Inhibition of key metabolic enzymes. | Deoxycytidine kinase, UMP-CMP kinase, Orotate phosphoribosyltransferase. nih.govresearchgate.net | 5-Fluorouracil, Gemcitabine, Cytarabine. altmeyers.org |
| This compound (Inferred) | Likely interferes with pyrimidine metabolism, enhancing the effects of other cytostatics. | Not specified, but likely involves pyrimidine pathway kinases. | delta-(2-amino-6-hydroxy-3,4-dihydro-4-oxo-5-pyrimidinyl)valeric acid. nih.gov |
Evaluation of this compound's Metabolic Profile Against Analogous Compounds in Preclinical Systems
The metabolic fate of a drug candidate is a crucial aspect of its preclinical evaluation. A study on the pharmacokinetics of radiolabeled this compound (this compound-14C) in experimental animals was reported in 1978, indicating that its metabolic profile has been investigated. neoplasma.sk Unfortunately, the detailed findings of this study, such as the specific metabolites formed and their rates of elimination, are not available in the public domain.
However, we can infer some aspects of this compound's metabolism based on its chemical structure and its classification as a pyrimidine analogue. The metabolism of pyrimidine antimetabolites is a complex process that significantly influences their efficacy and toxicity.
Key metabolic pathways for analogous compounds include:
Anabolism (Activation): As discussed previously, these drugs are converted to their active nucleotide forms within the cell. The efficiency of these phosphorylation steps, catalyzed by kinases like deoxycytidine kinase, is a determinant of cytotoxic activity. researchgate.net
Catabolism (Inactivation): Pyrimidine analogues are also subject to degradation by enzymes such as cytidine (B196190) deaminase (CDA), which is found in the liver, gastrointestinal tract, and plasma. aacrjournals.orgresearchgate.net Rapid catabolism can reduce the bioavailability and efficacy of these drugs. aacrjournals.org
The valeric acid side chain of this compound is a notable feature that would likely influence its metabolism. Valeric acid itself is a short-chain fatty acid, and its metabolites are known to be involved in various endogenous pathways. hmdb.ca It is plausible that the metabolism of this compound would involve modifications to this side chain in addition to the pyrimidine ring.
A comparative evaluation would ideally analyze parameters like plasma half-life, clearance rates, and the profile of urinary and fecal metabolites for this compound versus other pyrimidine-based drugs. Without the specific data from the this compound-14C study, a direct comparison remains speculative.
Methodological Comparisons for Preclinical Assessment of this compound
The preclinical assessment of cytostatic agents in the 1970s and early 1980s relied on a set of methodologies that, while foundational, differ from modern approaches. The evaluation of this compound would have been conducted using these established techniques. nih.gov
In Vitro Methods: The initial screening of potential anticancer agents typically involved in vitro assays using cancer cell lines. researchgate.net Cytotoxicity was commonly assessed using methods like dye exclusion assays (e.g., trypan blue) or by measuring the inhibition of cellular growth over time. iiarjournals.org These methods, while effective for identifying cytotoxic compounds, are less suited for cytostatic agents that may not cause immediate cell death but rather inhibit proliferation. researchgate.net
In Vivo Methods: Animal models were essential for evaluating the in vivo efficacy and toxicity of drug candidates. iiarjournals.org For this compound, this involved the use of murine leukemia models such as L1210 and La. nih.govaacrjournals.org The standard approach was to transplant tumor cells into mice and then administer the test compound or combination of compounds. researchgate.net Efficacy was typically measured by assessing the increase in lifespan of the treated animals compared to a control group or by measuring tumor growth delay.
Comparison of Methodologies: The preclinical assessment methodologies of that era can be compared based on their scope and limitations.
Table 3: Methodological Comparison for Preclinical Assessment of Cytostatics (c. 1970s-1980s) This table outlines the general preclinical assessment methods available and in use during the period of this compound's primary research.
| Methodology | Description | Endpoints Measured | Advantages | Limitations |
|---|---|---|---|---|
| In Vitro Cell Line Screening | Exposure of cancer cell lines to the drug in culture. | Cell viability, cell count, inhibition of proliferation. | High-throughput, cost-effective for initial screening. researchgate.net | Does not account for host metabolism, pharmacokinetics, or the tumor microenvironment. iiarjournals.orgresearchgate.net |
| In Vivo Xenograft/Transplant Models | Implantation of tumor cells (murine or human) into immunocompromised or syngeneic mice. | Tumor growth inhibition, increase in survival time, assessment of toxicity. | Provides data on efficacy and toxicity in a whole-animal system. iiarjournals.org | May not fully recapitulate human tumor biology; immunodeficient models lack a functional immune system. researchgate.net |
| Pharmacokinetic Studies | Administration of (often radiolabeled) drug to animals to study its absorption, distribution, metabolism, and excretion (ADME). | Plasma concentration over time, half-life, metabolite identification. | Essential for understanding the drug's behavior in the body. | Animal metabolism may not perfectly predict human metabolism. |
The assessment of this compound appears to have followed this classical pipeline, from demonstrating a lack of standalone efficacy to identifying synergistic potential in vivo and evaluating its impact on the toxicity of other agents. nih.govnih.gov
Future Directions and Research Challenges for Damvar
Elucidating Undiscovered Preclinical Mechanisms of Damvar
The foundational step in understanding any new therapeutic candidate is to uncover its mechanism of action (MOA). For "this compound," this would be a journey of discovery, moving from broad, high-throughput screening to specific, targeted investigations. Early preclinical studies are crucial for identifying the biological pathways and molecular targets that "this compound" interacts with to elicit a pharmacological response.
A key challenge in this area is the potential for novel or unexpected mechanisms. While initial hypotheses might be based on structural similarities to known compounds, researchers must remain open to the possibility that "this compound" acts through a previously uncharacterized pathway. A comprehensive approach would involve a battery of in vitro and in cellulo assays to probe its effects on various cellular processes. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to identify direct binding partners, while reporter gene assays could reveal effects on specific signaling pathways.
A significant hurdle will be to differentiate between the primary pharmacological target and off-target effects. This distinction is critical for predicting both efficacy and potential toxicity. The use of techniques like CRISPR-Cas9 to create knockout cell lines for suspected targets can provide definitive evidence of on-target activity.
Key Research Questions for Elucidating this compound's Preclinical Mechanisms:
| Research Question | Potential Methodologies | Expected Outcome |
| What is the primary molecular target of this compound? | Affinity-based proteomics, cellular thermal shift assays (CETSA) | Identification of direct binding proteins. |
| Which signaling pathways are modulated by this compound? | Reporter gene assays, phosphoproteomics | Understanding of the downstream cellular effects. |
| Does this compound exhibit polypharmacology? | Broad-panel kinase screening, receptor binding assays | Assessment of off-target activities. |
| What is the functional consequence of target engagement? | In vitro enzyme kinetics, cell-based functional assays | Correlation of molecular interaction with cellular response. |
Exploration of Novel Synthetic Routes for this compound and its Advanced Analogues
Assuming "this compound" has a defined chemical structure, the development of efficient and scalable synthetic routes is a critical challenge. The initial synthesis used for discovery may not be suitable for producing the quantities of material needed for extensive preclinical testing. Medicinal chemists would be tasked with designing and executing novel synthetic strategies that are cost-effective, high-yielding, and environmentally friendly. rsc.orghilarispublisher.comrsc.org
A significant area of exploration would be the synthesis of advanced analogues of "this compound." nih.govmdpi.comnih.govresearchgate.netijpsr.com This process, known as structure-activity relationship (SAR) studies, involves systematically modifying the chemical structure of "this compound" to improve its potency, selectivity, and pharmacokinetic properties. The synthesis of a focused library of analogues would allow researchers to understand which parts of the molecule are essential for its activity and which can be modified to enhance its therapeutic potential.
Challenges in this area include the potential for complex stereochemistry, the need for specialized reagents, and the difficulty in achieving desired chemical transformations. The development of asymmetric synthesis routes would be crucial if "this compound" contains chiral centers, as different stereoisomers can have vastly different biological activities.
Potential Strategies for Novel Synthetic Routes:
| Strategy | Description | Potential Advantages |
| Convergent Synthesis | Combining complex fragments late in the synthetic sequence. | Increased efficiency and modularity for analogue synthesis. |
| Biocatalysis | Using enzymes to perform specific chemical transformations. | High stereoselectivity and milder reaction conditions. |
| Flow Chemistry | Performing reactions in continuous-flow reactors. | Improved safety, scalability, and reaction control. |
| C-H Activation | Directly functionalizing carbon-hydrogen bonds. | More atom-economical and streamlined synthetic routes. |
Development of Advanced Analytical Techniques for this compound
To accurately assess the properties and behavior of "this compound" in biological systems, robust and sensitive analytical techniques are indispensable. japsonline.com A significant research challenge lies in developing and validating methods for the quantification of "this compound" and its potential metabolites in complex biological matrices such as plasma, tissues, and urine. researchgate.netnih.govsemanticscholar.org
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would likely be the cornerstone of these analytical efforts. japsonline.com The development of a sensitive and specific LC-MS/MS method would be required for pharmacokinetic studies, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME).
Further challenges include the identification and characterization of metabolites. This would involve a combination of in vitro metabolism studies using liver microsomes and in vivo studies in animal models. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would be essential for elucidating the structures of these metabolites. researchgate.netnih.gov
Key Analytical Methods for this compound Research:
| Analytical Technique | Application | Key Parameters to be Determined |
| LC-MS/MS | Quantification in biological fluids | Linearity, accuracy, precision, limit of quantification (LOQ) |
| High-Resolution MS | Metabolite identification | Accurate mass measurement for elemental composition determination |
| NMR Spectroscopy | Structural elucidation of metabolites | Confirmation of chemical structure and stereochemistry |
| Dynamic Vapor Sorption (DVS) | Solid-state characterization | Amorphous content, hygroscopicity nih.gov |
Integration of Omics Technologies in this compound Preclinical Research
The advent of "omics" technologies provides an unprecedented opportunity to understand the global effects of a new chemical entity on a biological system. nih.govnih.govmdpi.comthermofisher.comyoutube.com Integrating proteomics, metabolomics, and transcriptomics into the preclinical research of "this compound" would offer a holistic view of its mechanism of action and potential off-target effects.
Proteomics can be used to identify changes in protein expression and post-translational modifications in response to "this compound" treatment. nih.govproteomics.commetwarebio.comnih.govthermofisher.com This can provide valuable clues about the cellular pathways that are affected. Metabolomics, the study of small molecules, can reveal alterations in metabolic pathways, offering insights into the biochemical consequences of "this compound" exposure. mdpi.commetwarebio.comyoutube.comyoutube.comnih.gov Transcriptomics, through techniques like RNA sequencing, can identify changes in gene expression, providing a snapshot of the cellular response at the transcriptional level.
A major challenge in integrating omics data is the sheer volume and complexity of the information generated. Sophisticated bioinformatics tools and expertise are required to analyze and interpret these large datasets, and to integrate the findings from different omics platforms to build a cohesive understanding of "this compound's" biological effects.
Applications of Omics in this compound Research:
| Omics Technology | Research Goal | Potential Findings |
| Proteomics | Identify protein-level changes | Altered enzyme activity, changes in protein localization |
| Metabolomics | Characterize metabolic perturbations | Disruption of key metabolic pathways, biomarker discovery |
| Transcriptomics | Analyze gene expression changes | Upregulation or downregulation of genes in response to treatment |
Emerging Applications of this compound Beyond Initial Preclinical Focus (e.g., chemical probes)
Beyond its potential as a therapeutic agent, a well-characterized compound like "this compound" could have significant value as a chemical probe. nih.govnih.gov A chemical probe is a small molecule that is used to study biological processes and validate drug targets. If "this compound" is found to be highly potent and selective for a specific molecular target, it could be developed into a valuable tool for researchers in that field.
The development of "this compound" as a chemical probe would require rigorous characterization of its selectivity and a clear demonstration of its on-target effects in cellular and in vivo models. This would involve the synthesis of a structurally similar but biologically inactive control compound to differentiate on-target from off-target effects.
The challenge in this area is to meet the stringent criteria for a high-quality chemical probe. This includes not only high potency and selectivity but also good cell permeability and a well-understood mechanism of action. If successful, "this compound" could facilitate the discovery of new biology and the validation of new drug targets, contributing to science even if it does not ultimately become a therapeutic drug.
Q & A
Q. What are the standard protocols for synthesizing Damvar in laboratory settings?
To synthesize this compound, researchers should follow a stepwise approach: (1) Design reactions based on peer-reviewed protocols, ensuring stoichiometric ratios and solvent compatibility are validated ; (2) Monitor reactions using real-time spectroscopic techniques (e.g., FTIR) to track intermediate formation; (3) Purify products via column chromatography or recrystallization, with purity verified through HPLC or melting point analysis. Document all parameters (e.g., temperature, catalyst loading) to ensure reproducibility .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s molecular structure?
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : For elucidating atomic connectivity and stereochemistry .
- X-ray Diffraction (XRD) : To resolve crystal structure and bond lengths .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate isomers . Cross-referencing data from these methods minimizes structural misinterpretation .
Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols?
Reproducibility requires:
- Detailed documentation of experimental conditions (e.g., humidity, equipment calibration) .
- Use of certified reference materials for instrument validation.
- Open sharing of raw data (e.g., spectral files, chromatograms) via repositories to enable peer verification .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve this compound’s yield while minimizing by-products?
Apply Design of Experiments (DoE) methodologies:
Q. What strategies are recommended for resolving contradictions in this compound’s reported physicochemical properties across studies?
Address discrepancies through:
- Meta-analysis : Systematically compare datasets from peer-reviewed studies to identify outliers or methodological biases .
- Cross-validation : Replicate conflicting experiments under controlled conditions, using standardized reagents and equipment .
- Collaborative verification : Partner with independent labs to validate critical findings .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
Develop a stability study framework:
Q. What statistical methods are most appropriate for analyzing this compound’s dose-response relationships in biological assays?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.
- Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests.
- Report confidence intervals and p-values to quantify uncertainty .
Data Management and Ethical Considerations
Q. How should researchers handle conflicting spectral data during this compound’s structural elucidation?
- Re-examine raw data for instrumentation errors (e.g., baseline noise, calibration drift) .
- Perform ab initio computational modeling to predict spectra and compare with experimental results .
- Publish contradictory findings transparently, highlighting unresolved questions for further study .
Q. What are the best practices for curating and sharing this compound-related datasets?
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in domain-specific repositories (e.g., PubChem, Zenodo) .
- Include metadata such as experimental protocols, instrument settings, and software versions .
Methodological Pitfalls to Avoid
Q. Why might this compound’s bioactivity results vary significantly between in vitro and in vivo studies?
Potential factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
